![molecular formula C15H19N3O4 B5798036 N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5798036.png)
N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide, also known as ANE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. ANE is a small molecule that can be synthesized through various methods and has been found to exhibit unique biochemical and physiological effects.
作用机制
The mechanism of action of N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide is not fully understood, but it is believed to interact with proteins through a covalent bonding mechanism. N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide has been shown to bind to cysteine residues in proteins, which can lead to changes in protein conformation and activity.
Biochemical and Physiological Effects:
N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as caspases and cathepsins, which are involved in cell death and inflammation. N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide has been found to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide in lab experiments is its small size, which allows it to penetrate cell membranes and interact with intracellular proteins. N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide's covalent bonding mechanism can make it difficult to study the specific interactions between N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide and proteins. Additionally, N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide's potential toxicity and lack of selectivity for specific proteins can limit its use in certain experimental settings.
未来方向
There are several future directions for research on N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide. One area of interest is the development of N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide-based drugs for the treatment of diseases such as cancer and Alzheimer's. Researchers are also interested in studying the specific interactions between N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide and proteins, as well as the effects of N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide on protein conformation and activity. Additionally, there is potential for the use of N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide as a fluorescent probe for the detection of protein conformational changes in live cells.
合成方法
The synthesis of N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide involves the reaction of 3-nitrophenylacrylic acid with 2-(4-morpholinyl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in anhydrous conditions and typically requires a reaction time of 12-24 hours. The product is then purified through column chromatography or recrystallization.
科学研究应用
N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide has been found to have a variety of applications in scientific research. It has been used as a fluorescent probe for the detection of protein conformational changes, as well as a tool for studying the role of protein-protein interactions in biological systems. N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide has also been shown to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of diseases such as cancer and Alzheimer's.
属性
IUPAC Name |
(E)-N-(2-morpholin-4-ylethyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-15(16-6-7-17-8-10-22-11-9-17)5-4-13-2-1-3-14(12-13)18(20)21/h1-5,12H,6-11H2,(H,16,19)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJSHSKCJZHJRR-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

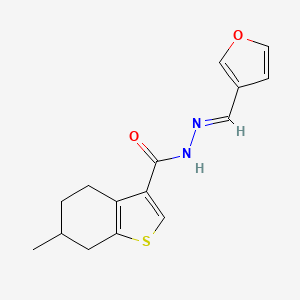
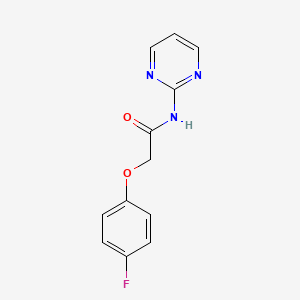

![[4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate](/img/structure/B5797989.png)
![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5797995.png)
![2-naphtho[2,1-b]furan-1-yl-N-3-pyridinylacetamide](/img/structure/B5797999.png)
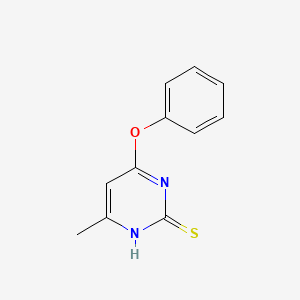
![4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798012.png)
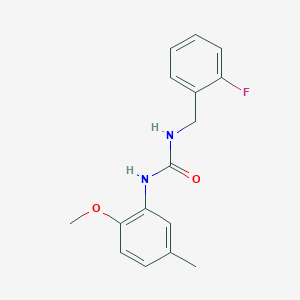

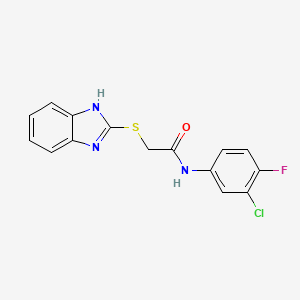
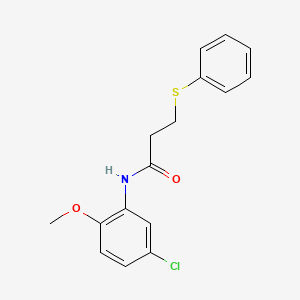
![1-benzoyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5798041.png)
![3-[2-(benzyloxy)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5798048.png)